N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide
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Description
N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H15N3O3S and its molecular weight is 305.35. The purity is usually 95%.
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Scientific Research Applications
Catalytic Synthesis and Molecular Interactions
Compounds featuring furan and thiophene moieties, similar to the structure , have been studied for their roles in catalytic processes and molecular interactions. For example, palladium-catalyzed condensation reactions involving N-aryl imines and alkynylbenziodoxolones form multisubstituted furans, illustrating the potential of furan-containing compounds in synthetic chemistry to create complex molecules with diverse functional groups (Lu, Wu, & Yoshikai, 2014).
Pharmaceutical and Medicinal Chemistry
Research into the synthesis and reactivity of furan and thiophene derivatives reveals their potential utility in pharmaceutical applications. Furan-amidines, including those with thiophene substitutions, have been evaluated as inhibitors of enzymes like NQO2, which is of interest in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018). These findings suggest that compounds with furan and thiophene cores may serve as leads for drug development.
Protective Groups in Organic Synthesis
The chemoselective protection of heteroaromatic aldehydes, including those derived from furan and thiophene, demonstrates the importance of such structures in synthetic chemistry. These compounds can be transformed into imidazolidine derivatives, serving as intermediates or protective groups during complex molecule synthesis (Carpenter & Chadwick, 1985).
Antimicrobial and Antiviral Research
Compounds based on furan and thiophene have shown potential in antimicrobial and antiviral research. For instance, heterocyclic compounds derived from furanone exhibited promising activity against the avian influenza virus (H5N1), suggesting that furan and thiophene derivatives could contribute to the development of new antiviral agents (Flefel et al., 2012).
Corrosion Inhibition
Furan derivatives have also been explored as corrosion inhibitors, indicating the potential application of such compounds in materials science. Amino acid compounds with furan moieties were studied for their effectiveness in inhibiting corrosion of N80 steel in HCl solution, demonstrating the diverse applications of furan-containing compounds beyond pharmaceuticals (Yadav, Sarkar, & Purkait, 2015).
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-13-15-4-5-17(13)14(19)16(8-11-3-6-20-10-11)9-12-2-1-7-21-12/h1-3,6-7,10H,4-5,8-9H2,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXFTKLRNBMESP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.